![molecular formula C19H25N5OS B2566869 5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-29-5](/img/structure/B2566869.png)
5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5OS and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
Studies have focused on the structural characterization of isothiazolopyridines and related compounds, highlighting their potential for various applications due to their unique structural features. For instance, the crystal and molecular structures of certain derivatives reveal interactions influenced by hydrogen bonds and π...π interactions, crucial for understanding the compound's behavior and potential reactivity (Karczmarzyk & Malinka, 2008). Furthermore, synthesis routes for related compounds, such as 1,3,5-triazinylpiperazines, have been developed to evaluate their roles in targeting specific receptors, indicating the synthetic versatility and potential therapeutic applications of such structures (Łażewska et al., 2019).
Potential Applications
The potential applications of compounds structurally similar to "5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" span various fields, including medicinal chemistry and material science. Certain derivatives have been evaluated for their antimicrobial activities, suggesting the relevance of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, the structural features of these compounds make them candidates for exploring interactions with biological targets, such as serotonin receptors, which are crucial in cognitive and neurological functions (Latacz et al., 2019).
properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-4-22-9-11-23(12-10-22)16(15-7-5-13(2)6-8-15)17-18(25)24-19(26-17)20-14(3)21-24/h5-8,16,25H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTVYBKXFADFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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